molecular formula C5H5BrOS B1288240 (5-Bromothiophen-3-yl)methanol CAS No. 73919-88-7

(5-Bromothiophen-3-yl)methanol

Cat. No. B1288240
CAS RN: 73919-88-7
M. Wt: 193.06 g/mol
InChI Key: HHIFWYCYZWPETO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex, involving multiple steps to ensure the purity and enantiomeric excess of the final product. For instance, the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane is achieved through a 7-step procedure starting from a bromo-chlorophenyl ketone. The key step involves the resolution of a diastereomeric acid by crystallization, leading to optically pure enantiomers. The absolute configurations of these enantiomers are confirmed by single-crystal X-ray diffraction . This information suggests that a similar approach could be applied to synthesize (5-Bromothiophen-3-yl)methanol with high enantiomeric purity.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often determined using techniques such as NMR, IR, MS spectra, and X-ray diffraction crystallography. For example, the structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol is elucidated using these methods, revealing its crystallization in the monoclinic space group with specific unit cell parameters. The molecular conformation and packing are stabilized by intermolecular hydrogen bonding . This suggests that (5-Bromothiophen-3-yl)methanol could also exhibit specific intermolecular interactions that stabilize its structure.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds can be influenced by the presence of substituents on the aromatic ring. The kinetics of the reaction of 2-bromo-3,5-dinitrothiophen with ortho-substituted anilines in methanol is an example where the rate of anilino-debromination is measured. The data is analyzed using the Fujita–Nishioka equation, which considers the effects of substituents on the reaction rates. The susceptibility constants obtained from this analysis provide insight into the structure of the transition states involved . This information could be relevant when considering the chemical reactions of (5-Bromothiophen-3-yl)methanol, as the bromine atom may be susceptible to nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (5-Bromothiophen-3-yl)methanol are not directly reported in the provided papers, the properties of similar compounds can offer some insights. The density, melting point, solubility, and other physical properties are often determined as part of the characterization process. Chemical properties such as reactivity, stability, and susceptibility to various conditions can be inferred from kinetic studies and structural analysis . These properties are crucial for understanding the behavior of the compound in different environments and for its potential applications in various fields.

Scientific Research Applications

Catalytic Processes and Reaction Mechanisms

  • Conversion of Methanol to Hydrocarbons : Studies have explored the conversion of methanol to hydrocarbons using zeolite catalysts. These processes, such as the methanol-to-olefins (MTO) reaction, involve complex reaction mechanisms where the reactivity of organics residing in the zeolite voids during the reaction is assessed. The formation of ethene and propene from alkene methylations and interconversions highlights the intricate dynamics of these catalytic processes (Bjørgen et al., 2007) (Svelle et al., 2006).

  • Investigation of Reaction Pathways : Through kinetic studies and enhanced sampling kinetic studies, the methylation reaction of ethene with methanol over the zeolite catalysts has been investigated. These studies apply first-principle molecular dynamics methods to determine the intrinsic reaction kinetics, offering a glimpse into the complex interactions at play during catalysis (Bailleul et al., 2020).

Organic Synthesis and Structural Analysis

  • Synthesis of Novel Organic Compounds : Research on bromothiophene derivatives includes the synthesis of compounds with potential antibacterial and antifungal properties. For example, a solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones showed good yields and potential drug-like properties. These compounds were evaluated for their antimicrobial activities, illustrating the versatility of bromothiophene derivatives in medicinal chemistry (Sharma et al., 2022).

  • Role in Palladium-Catalyzed Reactions : The role of pyridine nitrogen in palladium-catalyzed imine hydrolysis has been explored using bromothiophene derivatives. These studies provide insight into the mechanisms of transition metal-catalyzed hydrolysis of imines, showcasing the application of bromothiophene compounds in facilitating these reactions (Ahmad et al., 2019).

  • Development of Non-Linear Optical Materials : The synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions and their exploration for non-linear optical properties highlight the potential of bromothiophene derivatives in the development of new materials. These studies utilize DFT investigations to understand the structural characteristics and reactivity descriptors, underscoring the multifaceted applications of bromothiophene compounds in material science (Rizwan et al., 2021).

Safety And Hazards

The safety information for “(5-Bromothiophen-3-yl)methanol” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

(5-bromothiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIFWYCYZWPETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597304
Record name (5-Bromothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromothiophen-3-yl)methanol

CAS RN

73919-88-7
Record name (5-Bromothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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